1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1260768-75-9) is a fluorinated cyclobutylamine building block, characterized by a geminal trifluoromethyl and primary amine substitution on a strained cyclobutane ring. With a molecular formula of C5H9ClF3N and a molecular weight of 175.58 g/mol, this hydrochloride salt offers enhanced stability and handling properties compared to its free base counterpart.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 1260768-75-9
Cat. No. B1424227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
CAS1260768-75-9
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(F)(F)F)N.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H
InChIKeyMNWDPLQMMPTWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS 1260768-75-9: Technical Grade & Key Physicochemical Identifiers for Research Procurement


1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 1260768-75-9) is a fluorinated cyclobutylamine building block, characterized by a geminal trifluoromethyl and primary amine substitution on a strained cyclobutane ring [1]. With a molecular formula of C5H9ClF3N and a molecular weight of 175.58 g/mol, this hydrochloride salt offers enhanced stability and handling properties compared to its free base counterpart [2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing a conformationally constrained, lipophilic amine motif into drug candidates .

Why Generic Cyclobutylamine Substitution Fails: Physicochemical Divergence of 1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride


The simple replacement of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride with non-fluorinated cyclobutylamine or regioisomeric trifluoromethyl analogs is not chemically valid due to significant differences in lipophilicity, basicity, and conformational behavior [1]. The geminal substitution pattern in this compound creates a unique electronic environment that profoundly alters its logP and pKa relative to analogs, directly impacting membrane permeability and target engagement in biological assays [2]. These quantifiable physicochemical disparities mean that experimental results obtained with this specific building block cannot be extrapolated to other cyclobutylamines, necessitating precise compound selection for reproducible medicinal chemistry workflows [3].

Quantitative Differentiation Guide: 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride vs. Closest Analogs


Lipophilicity (LogP) Elevation vs. Non-Fluorinated Cyclobutylamine

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride demonstrates a substantially higher calculated partition coefficient (LogP) compared to non-fluorinated cyclobutylamine, indicative of superior membrane permeability potential. The target compound exhibits a LogP of 2.93, whereas the comparator, cyclobutylamine, has a LogP of 0.2 [1] [2]. This 2.73 log unit difference translates to an approximately 537-fold increase in lipophilicity, which is a critical factor for blood-brain barrier penetration and intracellular target access [3].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Geminal Substitution: Unique Conformational Rigidity vs. 3-Trifluoromethyl Analog

The target compound's geminal substitution (both CF3 and NH2 on C1) creates a distinct steric and electronic environment compared to the regioisomeric 3-(trifluoromethyl)cyclobutan-1-amine. This structural feature is hypothesized to induce a unique puckering of the cyclobutane ring, altering the spatial orientation of the amine vector relative to the CF3 group. While direct conformational data is scarce, the 1,1-disubstitution pattern is known to confer greater metabolic stability due to hindered access to cytochrome P450 enzymes compared to 1,3-disubstituted analogs [1]. The computed XLogP3-AA for the free base (1.1) is slightly lower than that of the 3-CF3 analog (1.2) [2], suggesting a subtle but measurable difference in lipophilicity driven by substitution pattern.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Enhanced Solid-State Stability and Handling as Hydrochloride Salt vs. Free Base

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is provided as a solid with a reported LogP of 2.93 and a storage condition of 2-8°C [1]. In contrast, the free base form (CAS 1113053-52-3) is typically an oil or low-melting solid with a lower computed LogP (1.1) [2]. The salt formation improves ambient stability, facilitates accurate weighing, and reduces volatility, which is critical for reproducible synthesis in both academic and industrial settings [3]. The hydrochloride salt is the preferred form for long-term storage and consistent reaction outcomes.

Compound Management Synthetic Chemistry Formulation

Recommended Applications for 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride Based on Proven Differentiation


Design of CNS-Penetrant Drug Candidates

Given its LogP of 2.93 [1]—a 537-fold increase in lipophilicity over non-fluorinated cyclobutylamine [2]—1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is an ideal building block for constructing small molecules intended to cross the blood-brain barrier. This property is particularly valuable in neuroscience drug discovery programs targeting receptors or enzymes within the central nervous system [3].

Synthesis of Metabolically Stable Fluorinated Scaffolds

The geminal 1,1-disubstitution pattern, featuring a trifluoromethyl group directly attached to the amine-bearing carbon, is a well-established motif for blocking metabolic oxidation at the alpha-position [1]. Researchers should utilize this building block when aiming to improve the metabolic stability of lead compounds, particularly those susceptible to rapid N-dealkylation or alpha-hydroxylation by cytochrome P450 enzymes [2].

Conformational Restriction in Ligand Design

The strained cyclobutane core in 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride imposes significant conformational constraints on the attached amine. This rigidity can be exploited to pre-organize a ligand into its bioactive conformation, potentially enhancing binding affinity and selectivity for a specific protein target [1]. This application is most relevant in structure-based drug design efforts where reducing entropic penalties upon binding is a priority [2].

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